molecular formula C9H11BO5 B1318690 3-Methoxy-4-methoxycarbonylphenylboronic acid CAS No. 603122-41-4

3-Methoxy-4-methoxycarbonylphenylboronic acid

Cat. No.: B1318690
CAS No.: 603122-41-4
M. Wt: 209.99 g/mol
InChI Key: YCXPWNGIPLGCOJ-UHFFFAOYSA-N
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Description

3-Methoxy-4-methoxycarbonylphenylboronic acid is a useful research compound. Its molecular formula is C9H11BO5 and its molecular weight is 209.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis of Indenones

3-Methoxy-4-methoxycarbonylphenylboronic acid is instrumental in the synthesis of indenones. A study by Ueda et al. (2016) demonstrated that treating alkynes with o-methoxycarbonylphenylboronic acid in the presence of a cobalt catalyst yields 2,3-disubstituted indenones. This method is noted for its good yields and excellent regioselectivities, particularly when using silyl aryl alkynes. The intermediate 3-silyl-2-aryl-substituted indenones can be further converted into 2,3-diaryl indenones through a series of reactions including bromination and Suzuki-Miyaura coupling (Ueda, Ueno, Suyama, & Ryu, 2016).

Supramolecular Assemblies

Phenylboronic acids, including 4-methoxyphenylboronic acid, play a key role in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) reported the formation of such assemblies due to O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2. They also identified a centrosymmetric cyclic C–H⋯O hydrogen bonding dimer in the crystal structure of 4-methoxyphenylboronic acid (Pedireddi & Seethalekshmi, 2004).

Fructose Reduction in Food Matrices

The research by Pietsch and Richter (2016) explores the application of boronic acids, including 3-fluoro-5-methoxycarbonylphenylboronic acid, for the specific reduction of fructose in food matrices. They confirmed the affinity decrease in boronic acid for various sugars and investigated the reversible binding of fructose with ligands like 3-aminophenylboronic acid. The study highlights the potential of boronic acids, including derivatives of this compound, for reducing sugar content in foods (Pietsch & Richter, 2016).

Structural Investigations in Crystal Engineering

The research by Cyrański et al. (2012) focused on the structures of ortho-alkoxyphenylboronic acids, aiming to design novel boronic acids with monomeric structures. This study, involving single-crystal X-ray diffraction and other methods, revealed that disubstituted species, including 2,6-dimethoxyphenylboronic acid, showed a variety of interactions, opening up new avenues in crystal engineering and the design of monomeric boronic acids (Cyrański, Klimentowska, Rydzewska, Serwatowski, Sporzyński, & Stępień, 2012).

BINOL Derivatives and Hybrid Nanomaterials

Monteiro et al. (2015) studied the immobilization of (S)-BINOL derivatives onto multiwalled carbon nanotubes. They replaced 4-methoxyphenylboronic acid with 3-fluoro-4-(methoxycarbonyl)phenylboronic acid to better quantify the organic material in the hybrid nanomaterials. This study contributes to the understanding of the chemical and electronic integrity of chiral BINOL ligands after immobilization, offering insights into the potential applications of such materials in catalysis and organic electronics (Monteiro, Carabineiro, Lauterbach, Hubbert, Hashmi, Figueiredo, & Pereira, 2015).

Biochemical Analysis

Biochemical Properties

3-Methoxy-4-methoxycarbonylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and aryl halides to facilitate the coupling process. Additionally, this compound can interact with enzymes and proteins that contain active sites capable of binding boronic acids, such as serine proteases. These interactions often involve the formation of reversible covalent bonds with the active site serine residue, leading to enzyme inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under ambient conditions , but its activity may decrease over extended periods or under specific environmental conditions. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These temporal effects are essential for designing experiments and interpreting results.

Properties

IUPAC Name

(3-methoxy-4-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-5-6(10(12)13)3-4-7(8)9(11)15-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXPWNGIPLGCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590390
Record name [3-Methoxy-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603122-41-4
Record name [3-Methoxy-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-4-(methoxycarbonyl)benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (2.0 g) in acetone (70 ml) and water (70 ml) was added ammonium acetate (1.11 g) and sodium periodate (3.08 g), and the mixture was stirred at room temperature for 15 hours. The solvent was evaporated and the residue was diluted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over magnesium sulfate and evaporated under reduced pressure to give [3-methoxy-4-(methoxycarbonyl)phenyl]-boronic acid (1.4 g).
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
3.08 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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